molecular formula C19H38O2 B8266468 Methyl 2-octyldecanoate

Methyl 2-octyldecanoate

Cat. No.: B8266468
M. Wt: 298.5 g/mol
InChI Key: YWKODMIQWGOHKW-UHFFFAOYSA-N
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Description

Methyl 2-octyldecanoate is an organic compound classified as an ester. It is formed by the esterification of 2-octyldecanoic acid with methanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain ester, which contributes to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-octyldecanoate can be synthesized through the esterification reaction between 2-octyldecanoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-octyldecanoic acid+methanolacid catalystMethyl 2-octyldecanoate+water\text{2-octyldecanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-octyldecanoic acid+methanolacid catalyst​Methyl 2-octyldecanoate+water

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-octyldecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-octyldecanoic acid and methanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.

Major Products:

    Hydrolysis: 2-octyldecanoic acid and methanol.

    Reduction: 2-octyldecanol.

    Transesterification: A new ester and methanol.

Scientific Research Applications

Methyl 2-octyldecanoate has various applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.

    Biology: Studied for its potential biological activity and interactions with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of methyl 2-octyldecanoate depends on its application. In biological systems, its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways.

Comparison with Similar Compounds

    Methyl decanoate: A shorter chain ester with similar properties but different applications.

    Methyl oleate: An unsaturated ester with a double bond, used in different industrial applications.

    Ethyl 2-octyldecanoate: An ester with a similar structure but different alcohol component.

Uniqueness: Methyl 2-octyldecanoate is unique due to its long alkyl chain, which imparts specific physical and chemical properties. Its lipophilicity makes it suitable for applications in drug delivery and as a plasticizer, distinguishing it from shorter chain esters.

Properties

IUPAC Name

methyl 2-octyldecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-4-6-8-10-12-14-16-18(19(20)21-3)17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKODMIQWGOHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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